

physical and chemical properties of Stachyanthuside A

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Compound of Interest

Compound Name: Stachyanthuside A

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Stachyanthuside A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyanthuside A is a naturally occurring ellagic acid glycoside isolated from the leaves of *Diplopanax stachyanthus*. As a member of the ellagitannin family, it holds potential for various biological activities inherent to this class of compounds, including antioxidant, anti-inflammatory, and cytotoxic properties. This technical guide provides a detailed overview of the known physical and chemical properties of **Stachyanthuside A**, based on its initial characterization. Furthermore, it outlines detailed experimental protocols for its isolation and structural elucidation, alongside standardized assays for the evaluation of its potential biological activities. While direct biological studies on **Stachyanthuside A** are currently lacking, this guide explores its putative mechanisms of action by examining the well-established signaling pathways modulated by its parent compound, ellagic acid, and other structurally related glycosides. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of **Stachyanthuside A**.

Physicochemical Properties of Stachyanthuside A

Stachyanthuside A was first isolated and characterized by Yan et al. from the leaves of *Diplopanax stachyanthus*. Its structure was determined to be 3'-O-methylellagic acid 4-O- β -D-glucopyranoside through extensive spectroscopic analysis.

Summary of Physical and Chemical Data

Property	Value	Reference
Molecular Formula	C ₂₁ H ₁₈ O ₁₃	[1]
Molecular Weight	478.36 g/mol	[1]
Appearance	Pale yellow powder	Yan et al. (2004)
Melting Point	228-230 °C	Yan et al. (2004)
Optical Rotation	[α] _D ²⁰ -56.5° (c 0.23, MeOH)	Yan et al. (2004)

Solubility

The solubility profile of **Stachyanthuside A** has not been quantitatively determined. However, based on the solvents used during its isolation (methanol, n-butanol) and its glycosidic nature, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, and sparingly soluble in water and non-polar organic solvents.[2]

Spectral Data

The structural elucidation of **Stachyanthuside A** was based on the following spectroscopic data as reported by Yan et al. (2004):

- UV Spectroscopy (λ_{max} , MeOH, nm): 254, 368
- Infrared (IR) Spectroscopy (ν_{max} , KBr, cm⁻¹): 3400 (br, OH), 1720 (lactone C=O), 1620, 1580, 1500 (aromatic C=C)
- High-Resolution Mass Spectrometry (HR-ESI-MS): m/z 501.0740 [M+Na]⁺ (calculated for C₂₁H₁₈O₁₃Na, 501.0745)

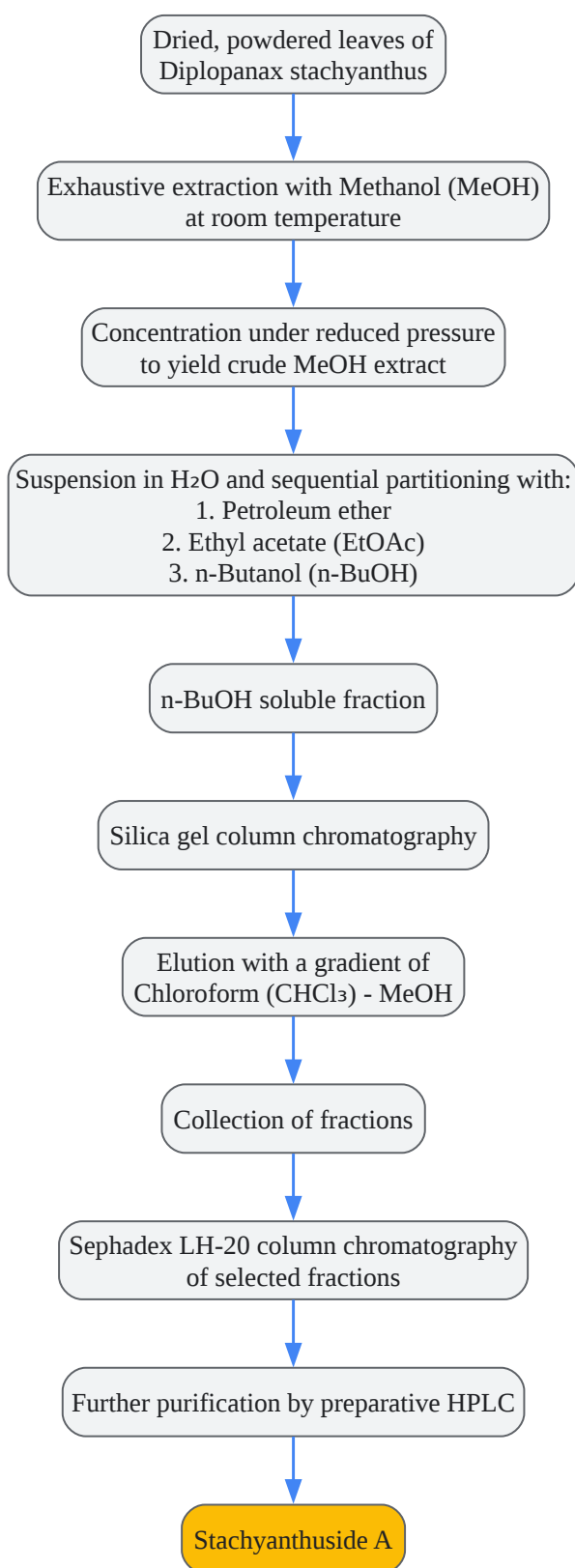
¹H-NMR and ¹³C-NMR Data (500 MHz, DMSO-d₆, δ in ppm, J in Hz):

Position	^{13}C (δ)	^1H (δ , mult., J)
Ellagic Acid Moiety		
2	158.5	7.78 (s)
3	140.8	
4	147.1	
5	112.5	
1'	112.1	7.56 (s)
2'	159.0	
3'	141.2	
4'	153.8	
5'	111.8	3.92 (s)
6'	107.5	
3'-OMe	60.9	
Glucose Moiety		
1"	101.5	4.99 (d, 7.5)
2"	73.4	3.25 (m)
3"	76.9	3.20 (m)
4"	70.0	3.10 (m)
5"	77.1	3.40 (m)
6"	61.0	3.65 (m), 3.50 (m)

Experimental Protocols

Isolation of Stachyanthuside A

The following protocol is adapted from the methodology described by Yan et al. (2004) for the isolation of **Stachyanthuside A** from the leaves of *Diplopanax stachyanthus*.



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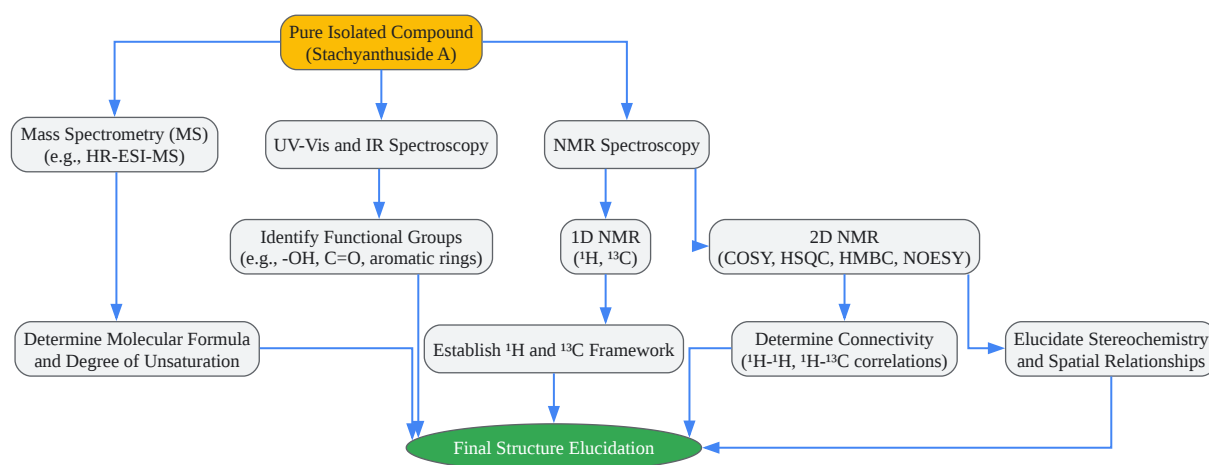
Caption: Workflow for the isolation of **Stachyanthuside A**.

Methodology:

- **Extraction:** The air-dried and powdered leaves of *Diplopanax stachyanthus* are exhaustively extracted with methanol at room temperature.
- **Concentration:** The methanol extract is concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- **Column Chromatography:** The n-butanol soluble fraction is subjected to silica gel column chromatography.
- **Elution:** The column is eluted with a gradient solvent system of chloroform-methanol.
- **Purification:** Fractions containing **Stachyanthuside A** are further purified using Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis for Structural Elucidation

The structure of a novel natural product like **Stachyanthuside A** is determined through a combination of spectroscopic techniques.



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Caption: General workflow for spectroscopic structure elucidation.

Methodology:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.[3]
- **UV-Vis and IR Spectroscopy:** UV-Vis spectroscopy provides information about the electronic transitions and conjugation within the molecule, while IR spectroscopy identifies the presence of specific functional groups.[4]
- **1D-NMR Spectroscopy (¹H and ¹³C):** ¹H-NMR provides information about the number and types of protons and their chemical environments. ¹³C-NMR reveals the number and types of carbon atoms in the molecule.[5]

- 2D-NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the structure.[\[6\]](#)
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton.[\[7\]](#)
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which helps in determining the stereochemistry of the molecule.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol describes a common method to assess the in vitro antioxidant activity of a compound.[\[4\]](#)

Materials:

- **Stachyanthuside A**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

- Prepare a series of dilutions of **Stachyanthuside A** and the positive control (ascorbic acid) in methanol.
- In a 96-well plate, add a specific volume of each sample dilution to the wells.
- Add the DPPH working solution to each well to initiate the reaction.
- Include a blank control containing only the solvent and DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculate the percentage of DPPH radical scavenging activity for each concentration.
- Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

MTT Assay (Cytotoxicity)

This protocol outlines a standard colorimetric assay to evaluate the cytotoxic effects of a compound on cultured cell lines.[8]

Materials:

- **Stachyanthuside A**
- Cancer cell line (e.g., HeLa, MCF-7) and/or normal cell line (e.g., fibroblasts)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plate
- Incubator (37°C, 5% CO₂)

- Microplate reader

Procedure:

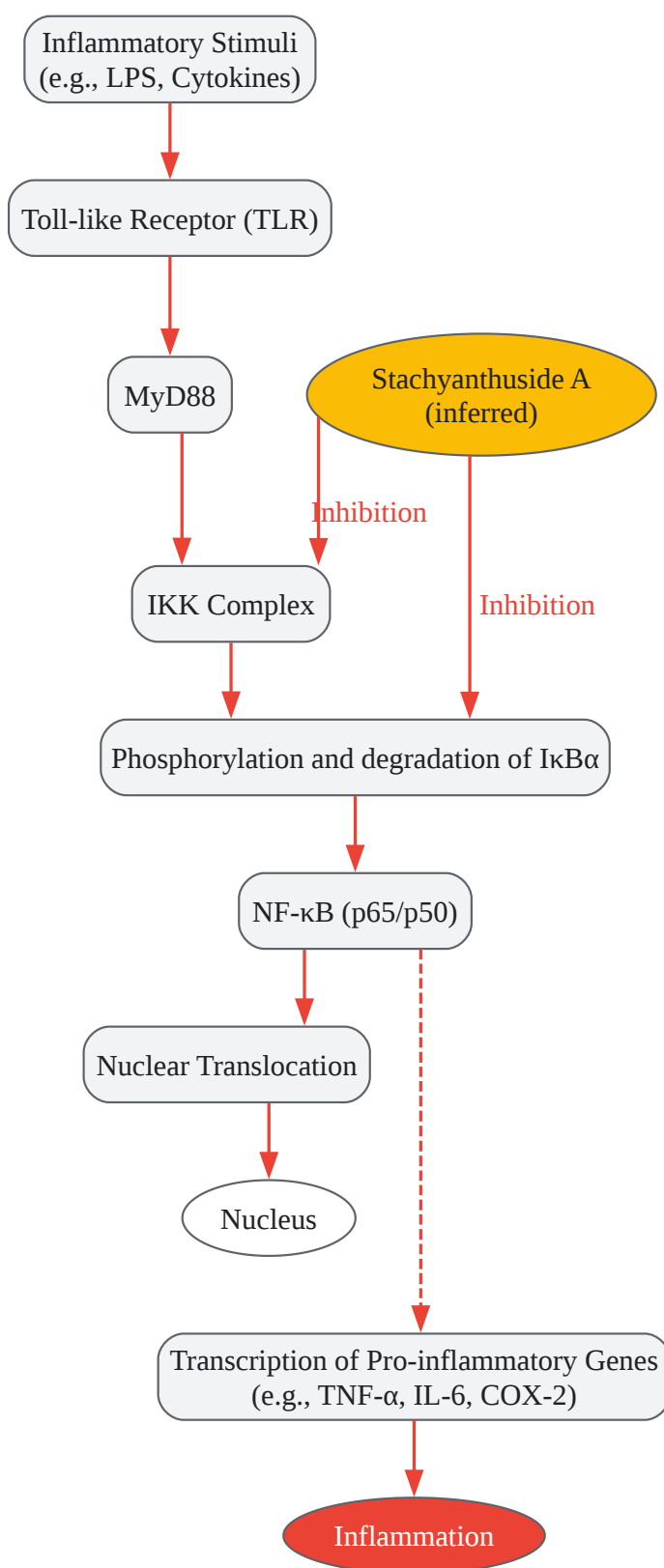
- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.
- Prepare a series of dilutions of **Stachyanthuside A** in the cell culture medium.
- Remove the old medium from the wells and add the different concentrations of the compound to the cells. Include untreated control wells.
- Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
- After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells will metabolize the MTT into formazan crystals.
- Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration compared to the untreated control.
- Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

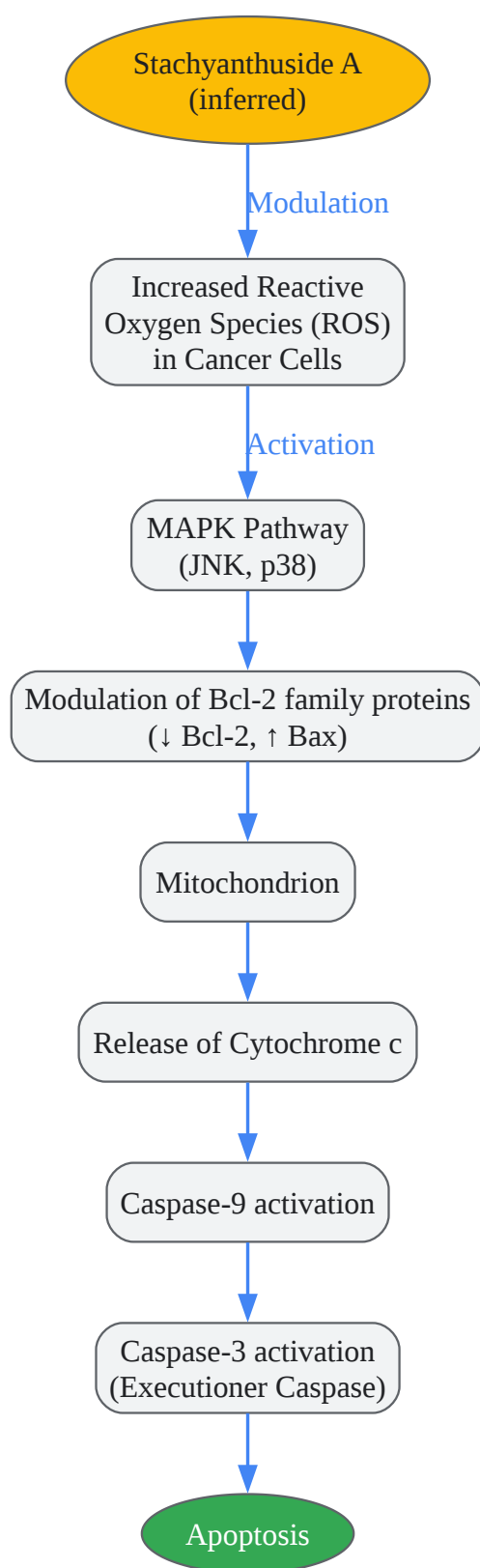
Potential Biological Activities and Signaling Pathways

While no specific biological studies have been published for **Stachyanthuside A**, its chemical structure as an ellagic acid glycoside suggests it may share the biological activities of its parent compound, ellagic acid, and other related glycosides. These activities are primarily attributed to the polyphenol structure, which can act as an antioxidant and interact with various cellular signaling pathways.[9]

Potential Anti-inflammatory Activity

Ellagic acid has been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways.^[10] It is plausible that **Stachyanthuside A** could exhibit similar properties.





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